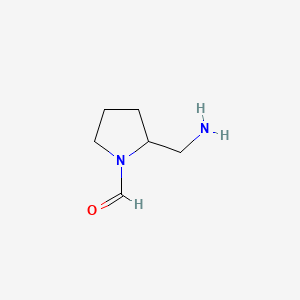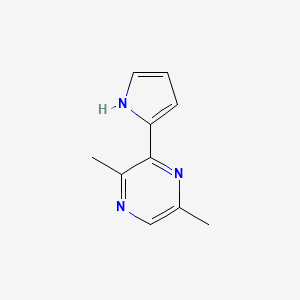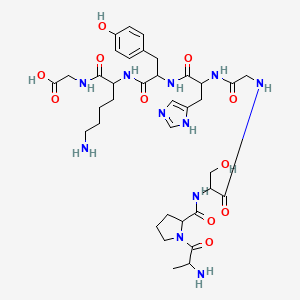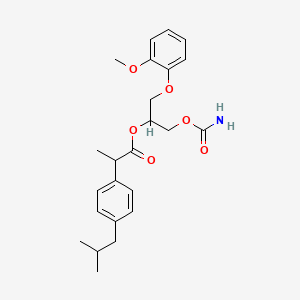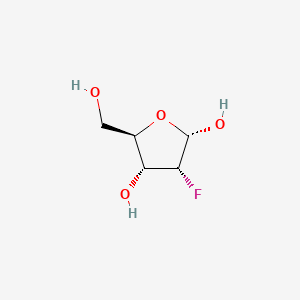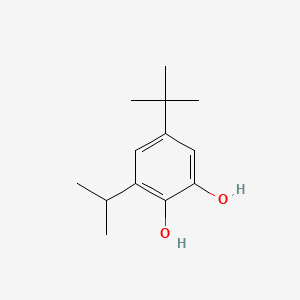![molecular formula C14H15F2NO3 B582850 (S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2'-[1,3]dioxolane] CAS No. 1798887-79-2](/img/structure/B582850.png)
(S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2'-[1,3]dioxolane]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2’-[1,3]dioxolane] is a complex organic compound that belongs to the class of oxazinoquinolines. This compound is characterized by its unique spiro structure, which includes a quinoline moiety fused with an oxazine ring and a dioxolane ring. The presence of fluorine atoms and a chiral center adds to its chemical complexity and potential for diverse applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2’-[1,3]dioxolane] typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of quinolin-8-ol with 1,2-dibromoethane in dimethylformamide to form an intermediate oxazinoquinolinium bromide. This intermediate is then reacted with aqueous sodium hydroxide to yield the desired tetrahydrospiro compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2’-[1,3]dioxolane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the quinoline moiety, leading to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atoms and other substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dimethylformamide or acetonitrile, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions include various quinoline and oxazine derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science.
Applications De Recherche Scientifique
(S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2’-[1,3]dioxolane] has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, particularly in the development of new drugs targeting specific enzymes or receptors.
Medicine: Research focuses on its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties
Mécanisme D'action
The mechanism of action of (S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2’-[1,3]dioxolane] involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s fluorine atoms and spiro structure enable it to form strong interactions with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
9-fluoro-3-methyl-10-(4-methylpiperazin-1-yl)-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxylic acid: This compound shares a similar oxazinoquinoline core but differs in its substituents and overall structure.
7-Oxo-[1,4]oxazino[2,3,4-ij]quinoline-6-carboxamides: These derivatives are selective cannabinoid receptor ligands and have been studied for their potential therapeutic applications.
Uniqueness
The uniqueness of (S)-9,10-difluoro-3-methyl-2,3,5,6-tetrahydrospiro[[1,4]oxazino[2,3,4-ij]quinoline-7,2’-[1,3]dioxolane] lies in its spiro structure, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability and bioavailability, making it a valuable compound for various research and industrial applications.
Propriétés
IUPAC Name |
(2'S)-6',7'-difluoro-2'-methylspiro[1,3-dioxolane-2,10'-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8-triene] |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F2NO3/c1-8-7-18-13-11(16)10(15)6-9-12(13)17(8)3-2-14(9)19-4-5-20-14/h6,8H,2-5,7H2,1H3/t8-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDYFCAWVVBMPB-QMMMGPOBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC2=C3N1CCC4(C3=CC(=C2F)F)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1COC2=C3N1CCC4(C3=CC(=C2F)F)OCCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F2NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
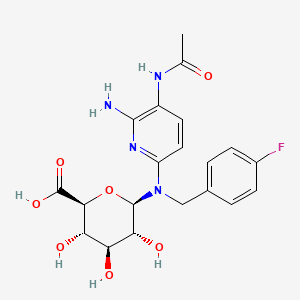
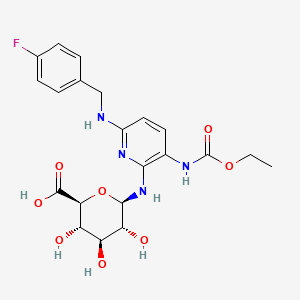
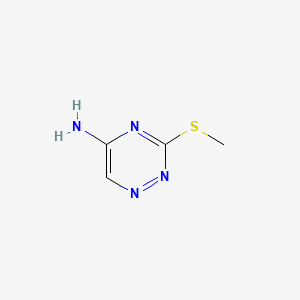
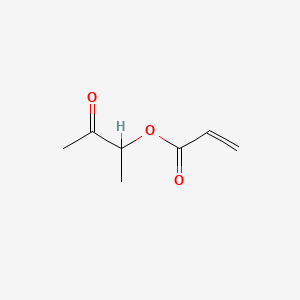
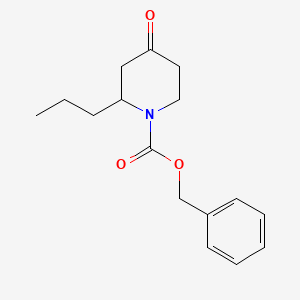
![[(4S,6R)-1-[(E)-[(1R,3aS,7aR)-1-[(E,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]methyl]-6-[tert-butyl(dimethyl)silyl]oxy-2,2-dioxo-1,3,4,5,6,7-hexahydro-2-benzothiophen-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B582774.png)
